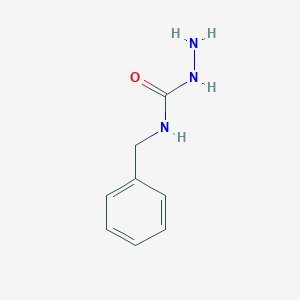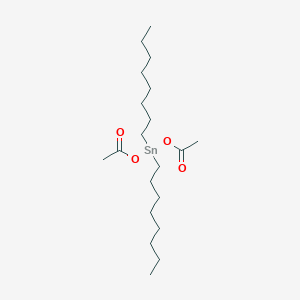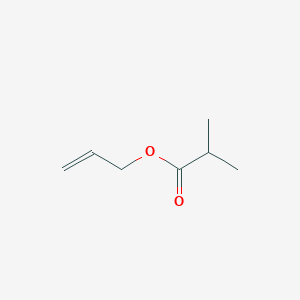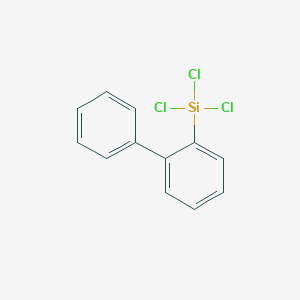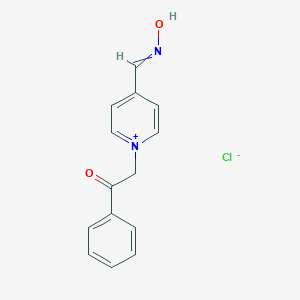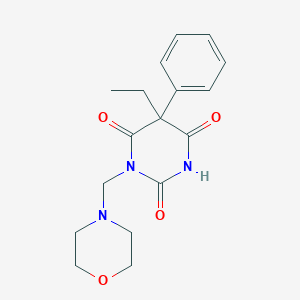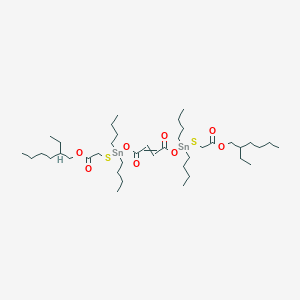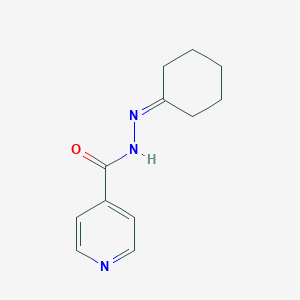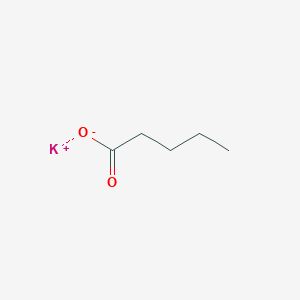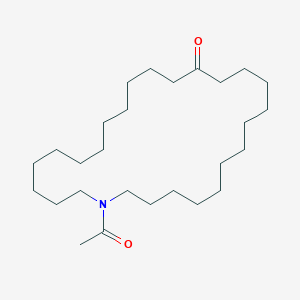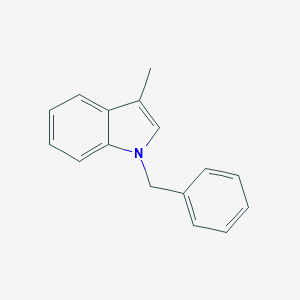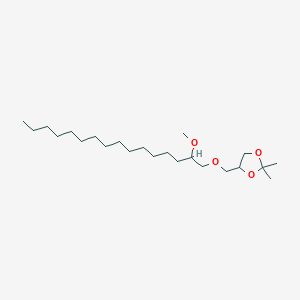
4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane, also known as MTHDMD, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTHDMD is a derivative of dioxolane, a cyclic ether that is commonly used as a solvent and a reagent in organic chemistry. The unique structure of MTHDMD makes it a promising candidate for various biomedical applications, including drug delivery, gene therapy, and tissue engineering.
作用機序
The mechanism of action of 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane is not fully understood, but it is believed to involve the formation of stable nanoparticles that can effectively encapsulate drugs and genes. The nanoparticles can then be targeted to specific cells or tissues, where they can release the encapsulated drugs or genes. This compound nanoparticles have been shown to have high stability and biocompatibility, which makes them ideal for drug delivery and gene therapy applications.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and low immunogenicity, making it a promising candidate for biomedical applications. The nanoparticles formed by this compound have been shown to have high stability and biocompatibility, which allows for efficient drug delivery and gene therapy. This compound nanoparticles have also been shown to have a prolonged circulation time in the bloodstream, which can improve the efficacy of drug delivery.
実験室実験の利点と制限
One of the main advantages of 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane is its ability to form stable and biocompatible nanoparticles, which can encapsulate various drugs and genes. This allows for more efficient and targeted drug delivery, which can improve the efficacy of drugs and reduce side effects. However, one limitation of this compound is its complex synthesis method, which can be time-consuming and expensive. Additionally, the stability and efficacy of this compound nanoparticles can be affected by various factors, including pH, temperature, and storage conditions.
将来の方向性
There are several future directions for the research and development of 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane. One potential application is in the field of tissue engineering, where this compound nanoparticles could be used to deliver growth factors and other bioactive molecules to promote tissue regeneration. Another potential application is in the field of cancer therapy, where this compound nanoparticles could be used to deliver targeted anticancer agents to tumor cells. Additionally, further research is needed to optimize the synthesis method and improve the stability and efficacy of this compound nanoparticles.
合成法
The synthesis of 4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane involves a multi-step process that includes the reaction of 2,2-dimethyl-1,3-dioxolane with hexadecyl bromide in the presence of a base, followed by the methylation of the resulting product with sodium hydride and methoxyacetic acid. The final product is purified by column chromatography to obtain pure this compound. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the product.
科学的研究の応用
4-(2-Methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has been extensively studied for its potential applications in drug delivery and gene therapy. The unique structure of this compound allows it to form stable and biocompatible nanoparticles, which can encapsulate various drugs and genes. These nanoparticles can then be targeted to specific cells or tissues, allowing for more efficient and targeted drug delivery. This compound nanoparticles have been shown to be effective in delivering various drugs, including anticancer agents, antibiotics, and anti-inflammatory drugs.
特性
CAS番号 |
16725-39-6 |
|---|---|
分子式 |
C23H46O4 |
分子量 |
386.6 g/mol |
IUPAC名 |
4-(2-methoxyhexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C23H46O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24-4)18-25-19-22-20-26-23(2,3)27-22/h21-22H,5-20H2,1-4H3 |
InChIキー |
HBHRBNYVSMFUNC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(COCC1COC(O1)(C)C)OC |
正規SMILES |
CCCCCCCCCCCCCCC(COCC1COC(O1)(C)C)OC |
同義語 |
4-[[(2-Methoxyhexadecyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



